

An In-Depth Technical Guide to Liarozole Dihydrochloride: Molecular Structure and Activity

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Compound of Interest

Compound Name: *Liarozole dihydrochloride*

Cat. No.: *B2705173*

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Abstract

Liarozole dihydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). By inhibiting cytochrome P450 enzymes, primarily CYP26, it elevates endogenous levels of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cell proliferation, differentiation, and apoptosis. This guide provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetic profile, and clinical applications of **Liarozole dihydrochloride**, with a focus on quantitative data and detailed experimental methodologies.

Molecular Structure and Chemical Properties

Liarozole is a benzimidazole derivative.^[1] The dihydrochloride salt is the form commonly used in research and clinical investigations.

Chemical Name: 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzimidazole dihydrochloride

Molecular Formula: $C_{17}H_{15}Cl_3N_4$

Molecular Weight: 381.69 g/mol

CAS Number: 1883548-96-6

Chemical Structure:

 Chemical structure of Liarozole dihydrochloride

(Image Credit: Cayman Chemical)

Mechanism of Action

Liarozole's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA).^[2] This leads to an increase in the intracellular concentration of atRA, thereby enhancing its biological effects.

Inhibition of Retinoic Acid Metabolism

The key enzyme inhibited by Liarozole is CYP26, a family of enzymes (CYP26A1, CYP26B1, and CYP26C1) that hydroxylates atRA, marking it for degradation.^[3] By blocking this metabolic pathway, Liarozole effectively increases the half-life and bioavailability of endogenous atRA in tissues where CYP26 is expressed.^{[2][4]}

Impact on Retinoic Acid Signaling Pathway

Increased levels of atRA lead to the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.^{[5][6]} This binding modulates the transcription of genes involved in cellular processes such as:

- **Cell Differentiation:** Promoting the differentiation of various cell types, including keratinocytes and some cancer cells.^[7]
- **Inhibition of Cell Proliferation:** Arresting the cell cycle and inhibiting the growth of hyperproliferative cells.^[8]
- **Apoptosis:** Inducing programmed cell death in certain cancer cell lines.

Inhibition of Other Cytochrome P450 Enzymes

In addition to CYP26, Liarozole also exhibits inhibitory activity against other CYP enzymes, including:

- Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-receptor-positive breast cancer.
- 17 α -hydroxylase/17,20-lyase (CYP17A1): This enzyme is crucial for the biosynthesis of androgens and cortisol. Its inhibition is relevant in the treatment of prostate cancer.[\[3\]](#)

The multi-target inhibitory profile of Liarozole contributes to its broad range of potential therapeutic applications.

Quantitative Data on Biological Activity

The inhibitory potency of Liarozole against various enzymes has been quantified in numerous studies. The following tables summarize key IC₅₀ values and clinical trial outcomes.

In Vitro Inhibitory Activity

Enzyme Target	System	IC ₅₀ (μ M)	Reference
Retinoic Acid Metabolism	Hamster liver microsomes	2.2	[2]
4-keto-RA Metabolism	Hamster liver microsomes	1.3	[4]
CYP26A1	Recombinant human enzyme	0.2 - 86 (range)	[3]
CYP1A1	Human liver microsomes	0.469	[9]
CYP2A6	Human liver microsomes	24.4	[9]
CYP3A4	Human liver microsomes	98.1	[9]

Clinical Trial Efficacy

Indication	Dosage	Key Findings	Reference
Lamellar Ichthyosis	75 mg or 150 mg once daily for 12 weeks	41% (75 mg) and 50% (150 mg) of patients showed a ≥ 2 -point decrease in Investigator's Global Assessment (IGA) score compared to 11% in the placebo group. The difference was not statistically significant for the 150 mg group ($P=0.056$).	[10]
Severe Psoriasis	75 mg twice daily, increased to 150 mg twice daily if needed, for 12 weeks	77% of patients achieved an excellent or good improvement. The Psoriasis Area and Severity Index (PASI) score decreased by 77% at week 12.	[11]
Hormone-Refractory Prostate Cancer	Dose-escalation up to 300 mg twice daily	4 patients had a $>50\%$ decrease in PSA levels. 2 of 9 patients with measurable disease had partial responses.	[12]
Advanced Non-Small Cell Lung Cancer	300 mg twice daily	No objective tumor responses were observed.	[13]

Pharmacokinetics and Metabolism

Liarozole is orally bioavailable. Pharmacokinetic studies in patients with lamellar ichthyosis showed no undue accumulation of the drug with once-daily dosing of 75 mg or 150 mg for 12 weeks.^[10]

Liarozole has been shown to modulate the pharmacokinetics of all-trans-retinoic acid. In patients with solid tumors, co-administration of Liarozole (300 mg) with atRA partially reversed the decline in atRA plasma concentrations observed with continuous atRA treatment.^[14] The mean day-28 area under the curve (AUC) of atRA increased from 132 ng·h/mL to 243 ng·h/mL with Liarozole pre-treatment.^[14]

The metabolism of Liarozole itself is primarily mediated by cytochrome P450 enzymes. The specific metabolites and excretion pathways have not been fully elucidated in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of Liarozole.

Cytochrome P450 Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory potency (IC_{50}) of Liarozole against specific CYP isoforms.

Materials:

- Human liver microsomes or recombinant human CYP enzymes
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
- NADPH regenerating system
- **Liarozole dihydrochloride** stock solution (in a suitable solvent like DMSO)
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Quenching solution (e.g., acetonitrile)

- LC-MS/MS system for metabolite quantification

Procedure:

- Preparation of Incubation Mixtures: In microcentrifuge tubes or a 96-well plate, combine the buffer, human liver microsomes (or recombinant enzyme), and various concentrations of Liarozole.
- Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).
- Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate at 37°C for a defined period (e.g., 10-60 minutes).
- Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
- Sample Processing: Centrifuge the samples to precipitate proteins.
- Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition of enzyme activity at each Liarozole concentration compared to a vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Retinoic Acid Metabolism Inhibition Assay in Cell Culture

Objective: To assess the ability of Liarozole to inhibit the metabolism of atRA in a cellular context.

Materials:

- A suitable cell line that metabolizes atRA (e.g., MCF-7 breast cancer cells)
- Cell culture medium and supplements

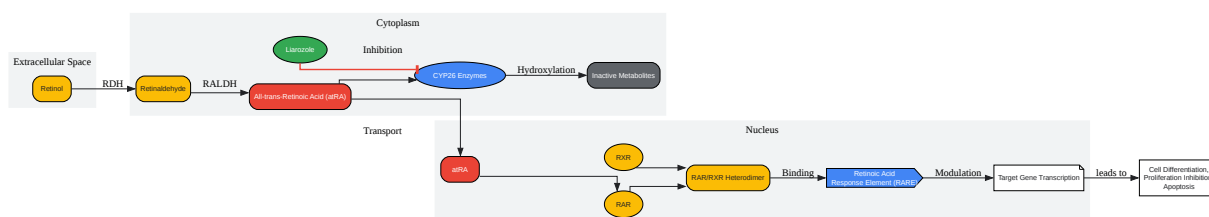
- [^3H]-all-trans-retinoic acid
- **Liarozole dihydrochloride**
- Scintillation cocktail and counter
- HPLC system for metabolite profiling

Procedure:

- Cell Culture: Culture the cells to a desired confluency.
- Pre-treatment (optional): Pre-treat cells with unlabeled atRA to induce metabolic enzymes.
- Treatment: Incubate the cells with [^3H]-atRA in the presence of various concentrations of Liarozole or vehicle control for a defined period (e.g., 4 hours).
- Sample Collection: Collect the cell culture supernatant.
- Quantification of Metabolism:
 - Total Metabolism: Measure the radioactivity in the aqueous and organic phases after extraction to determine the conversion of [^3H]-atRA to more polar metabolites.
 - Metabolite Profiling: Analyze the supernatant using HPLC with a radioactivity detector to separate and quantify [^3H]-atRA and its metabolites.
- Data Analysis: Calculate the percentage inhibition of atRA metabolism by Liarozole at each concentration.

Visualizations

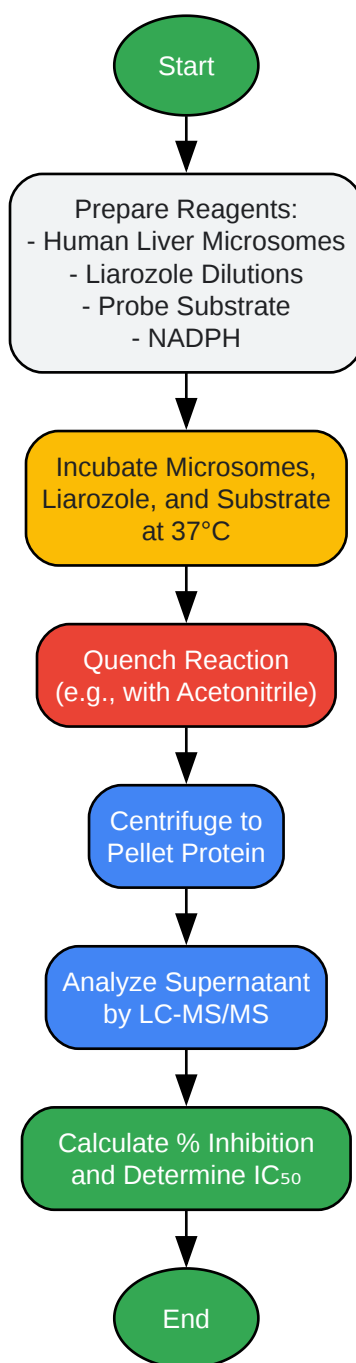
Retinoic Acid Signaling Pathway and Liarozole's Point of Intervention



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Caption: Liarozole inhibits CYP26, increasing atRA levels and modulating gene transcription.

Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for determining the IC₅₀ of Liarozole against CYP enzymes.

Conclusion

Liarozole dihydrochloride is a well-characterized inhibitor of retinoic acid metabolism with demonstrated clinical activity in a range of dermatological and oncological conditions. Its ability

to modulate the endogenous retinoic acid signaling pathway provides a unique therapeutic approach. This technical guide has summarized the core knowledge regarding its molecular structure, mechanism of action, and activity, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into its detailed pharmacokinetic profile and the full spectrum of its effects on RARE-mediated gene transcription will continue to refine our understanding and potential applications of this compound.

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